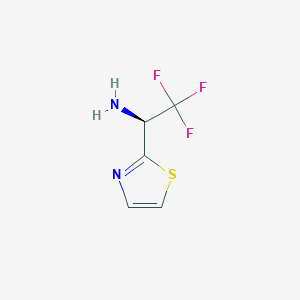
6-Oxocyclohex-1-enecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxocyclohex-1-enecarbonitrile is an organic compound with the molecular formula C7H7NO. It is characterized by a six-membered cyclohexene ring with a ketone and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation-Elimination:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate safety measures due to the use of hazardous chemicals like sodium cyanide.
Types of Reactions:
-
Oxidation:
Reagents: Peroxygenases, Cytochrome P450s
Conditions: Enzymatic allylic oxidation to introduce hydroxyl groups.
-
Conjugate Addition:
Reagents: Grignard reagents (e.g., alkylmagnesium bromides)
Conditions: Chelation-controlled conjugate addition to form stereoselective products.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Conjugate Addition: Formation of alkylated products with high stereocontrol.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules due to its reactive functional groups .
Biology and Medicine:
- Potential applications in the synthesis of chiral active pharmaceutical ingredients (APIs) due to its ability to undergo stereoselective reactions .
Industry:
- Utilized in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Molecular Targets and Pathways:
- The compound’s reactivity is primarily due to the presence of the ketone and nitrile groups, which can participate in various chemical reactions such as nucleophilic addition and oxidation .
- Enzymatic reactions involving peroxygenases and cytochrome P450s facilitate allylic oxidation, introducing hydroxyl groups and enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Cyclohexene-1-carbonitrile: Similar structure but lacks the ketone group, making it less reactive in certain chemical reactions.
3-Oxocyclohept-1-enecarbonitrile: Contains a seven-membered ring, offering different steric and electronic properties.
Uniqueness:
Propiedades
Fórmula molecular |
C7H7NO |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4H2 |
Clave InChI |
PBJJXGSXNTXUML-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)




![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)


![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)

![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
